Phosphine oxide, tris(2,6-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, also known as tris(2,6-dimethoxyphenyl)phosphine oxide, is a chemical compound with the molecular formula C24H27O7P. It is characterized by the presence of three 2,6-dimethoxyphenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its unique chemical properties and has found applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, tris(2,6-dimethoxyphenyl)-, typically involves the reaction of tris(2,6-dimethoxyphenyl)phosphine with an oxidizing agent. One common method is the oxidation of tris(2,6-dimethoxyphenyl)phosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for phosphine oxide, tris(2,6-dimethoxyphenyl)-, are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, although this is less common due to the stability of the phosphine oxide group.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Tris(2,6-dimethoxyphenyl)phosphine.
Substitution: Nitrated, sulfonated, or halogenated derivatives of phosphine oxide, tris(2,6-dimethoxyphenyl)-.
Scientific Research Applications
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, although specific biological applications are less documented.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of phosphine oxide, tris(2,6-dimethoxyphenyl)-, primarily involves its role as a ligand in catalytic processes. The compound coordinates to metal centers, stabilizing reactive intermediates and facilitating various chemical transformations. The presence of electron-donating methoxy groups enhances its nucleophilicity and ability to participate in catalytic cycles .
Comparison with Similar Compounds
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, can be compared with other similar compounds such as:
Tris(2,4,6-trimethoxyphenyl)phosphine oxide: Similar structure but with additional methoxy groups, leading to different electronic properties and reactivity.
Tris(2-methoxyphenyl)phosphine oxide: Fewer methoxy groups, resulting in lower electron density and different catalytic behavior.
Tris(4-methoxyphenyl)phosphine oxide: Positional isomer with methoxy groups in the para position, affecting steric and electronic properties.
These comparisons highlight the unique electronic and steric properties of phosphine oxide, tris(2,6-dimethoxyphenyl)-, which contribute to its distinct reactivity and applications in various fields of research.
Properties
CAS No. |
120933-27-9 |
---|---|
Molecular Formula |
C24H27O7P |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-bis(2,6-dimethoxyphenyl)phosphoryl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C24H27O7P/c1-26-16-10-7-11-17(27-2)22(16)32(25,23-18(28-3)12-8-13-19(23)29-4)24-20(30-5)14-9-15-21(24)31-6/h7-15H,1-6H3 |
InChI Key |
WBGGWSGPBCFTSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)P(=O)(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.